Cas no 25828-03-9 (2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester)
2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester
- CPLXDALGPSFXRB-UHFFFAOYSA-N
- AT11873
- (5-amino-tetrazol-2-yl)-acetic acid methyl ester
- EN300-6509910
- methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate
- METHYL 2-(5-AMINO-2H-TETRAZOL-2-YL)ACETATE
- SCHEMBL3538772
- 25828-03-9
-
- Inchi: 1S/C4H7N5O2/c1-11-3(10)2-9-7-4(5)6-8-9/h2H2,1H3,(H2,5,7)
- InChI Key: CPLXDALGPSFXRB-UHFFFAOYSA-N
- SMILES: O(C)C(CN1N=NC(N)=N1)=O
Computed Properties
- Exact Mass: 157.06011
- Monoisotopic Mass: 157.05997448g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 95.9Ų
Experimental Properties
- PSA: 95.92
2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509910-0.05g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-0.1g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-0.25g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-0.5g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 0.5g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-1.0g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-2.5g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 2.5g |
$1428.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-5.0g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-6509910-10.0g |
methyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
25828-03-9 | 10g |
$3131.0 | 2023-05-23 |
2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester
2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester (CAS No. 25828-03-9): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester, identified by its Chemical Abstracts Service (CAS) number 25828-03-9, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the tetrazole family, a class of molecules characterized by a five-membered ring containing four nitrogen atoms. The presence of both an amino group and a methyl ester functionality at the 5-position of the tetrazole ring endows this molecule with unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and synthetic chemistry.
The structural motif of 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester is particularly intriguing because it combines the nitrogen-rich environment of the tetrazole ring with the acidic properties of the acetic acid moiety and the alkylating potential of the methyl ester group. This combination allows for diverse chemical transformations, including nucleophilic substitution reactions, condensation reactions, and metal coordination, which are pivotal in medicinal chemistry for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on tetrazole derivatives due to their broad spectrum of biological activities. Tetrazoles have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The amino group in 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester serves as a potential site for further functionalization, enabling the attachment of various pharmacophores that can enhance binding affinity to biological targets. Additionally, the acetic acid moiety can participate in hydrogen bonding interactions with polar residues in proteins or nucleic acids, contributing to the compound's ability to modulate biological pathways.
The methyl ester group provides an additional layer of chemical diversity, allowing for hydrolysis to yield a carboxylic acid or transesterification to introduce different esters. These transformations are particularly useful in synthesizing prodrugs or analogs with improved pharmacokinetic profiles. The versatility of 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester makes it a promising candidate for further exploration in drug discovery pipelines.
Recent studies have highlighted the role of tetrazole derivatives in modulating enzyme activity and receptor binding. For instance, modifications of the tetrazole ring have been shown to influence the binding affinity of kinase inhibitors or improve the solubility of small molecule drugs. The specific arrangement of functional groups in 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester allows for fine-tuning these interactions, making it an attractive scaffold for rational drug design.
The compound's potential applications extend beyond traditional pharmaceuticals. In chemical biology, tetrazole derivatives are used as probes to study enzyme mechanisms and as intermediates in synthesizing more complex molecules. The ability to derivatize 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester into various functional groups opens up possibilities for its use in biochemical assays and as a building block for larger libraries of bioactive compounds.
The synthesis of 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester typically involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. Common synthetic routes include cycloaddition reactions between azides and alkynes to form the tetrazole ring, followed by functionalization at the 5-position via nucleophilic substitution or other coupling strategies. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability.
The pharmacological profile of 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester is still under investigation, but preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to human health. For example, derivatives of this compound have shown promise in preclinical models as inhibitors of protein-protein interactions or as modulators of ion channel activity. These findings underscore its potential as a lead compound or intermediate in developing new therapeutic agents.
The safety and handling guidelines for working with 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester emphasize the importance of standard laboratory practices to ensure worker safety. While not classified as hazardous material under current regulations, proper personal protective equipment (PPE) should be worn when handling this compound to minimize exposure risks. Storage conditions should also be optimized to prevent degradation or contamination.
In conclusion, 2H-Tetrazole-2-acetic acid, 5-amino-, methyl ester, CAS No. 25828-03-9 is a structurally unique compound with significant potential in chemical biology and medicinal chemistry. Its versatile functional groups provide opportunities for diverse chemical modifications and biological applications. As research continues to uncover new uses for tetrazole derivatives, this compound is poised to play an important role in future drug discovery efforts.
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